molecular formula C14H10ClN3O2S2 B11352536 2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11352536
M. Wt: 351.8 g/mol
InChI Key: DVTUIBZUHZNCSX-UHFFFAOYSA-N
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Description

    2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: is a synthetic organic compound with a complex structure. It combines elements from different chemical classes, making it intriguing for various applications.

  • The compound’s name provides insight into its composition:
    • The 2-(3-chlorophenoxy) part indicates a chlorophenyl group attached to the acetamide backbone.
    • The N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl] segment involves a thiophene ring connected to a 1,2,4-thiadiazole ring via an amide linkage.
    • Overall, it’s an acetamide derivative with functional groups that contribute to its properties.
  • Preparation Methods

    • One synthetic route involves coupling reactions, such as the Sonogashira coupling reaction . This method forms carbon-carbon bonds under mild conditions.
    • A novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene , can serve as a precursor. It undergoes Sonogashira coupling with various iodoaryl compounds .
    • The reaction conditions and purification steps are crucial for obtaining the desired compound.
  • Chemical Reactions Analysis

      Oxidation, reduction, and substitution: reactions are relevant:

    • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Evaluate its use in materials (e.g., organic electronics, sensors).

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other thiophene-based derivatives (e.g., benzothiophenes, chromones).
    • Highlight its unique features, such as the chlorophenyl moiety and the 1,2,4-thiadiazole ring.

    Properties

    Molecular Formula

    C14H10ClN3O2S2

    Molecular Weight

    351.8 g/mol

    IUPAC Name

    2-(3-chlorophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

    InChI

    InChI=1S/C14H10ClN3O2S2/c15-9-3-1-4-10(7-9)20-8-12(19)16-14-17-13(18-22-14)11-5-2-6-21-11/h1-7H,8H2,(H,16,17,18,19)

    InChI Key

    DVTUIBZUHZNCSX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

    Origin of Product

    United States

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